(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal is a complex organic compound with the molecular formula and a molecular weight of approximately 334.36 g/mol. The compound features a unique structure characterized by a hexenal group and a dihydroisobenzofuran moiety. Its IUPAC name reflects its structural components, indicating the presence of methoxy groups and a ketone functional group within its framework. The compound is notable for its potential applications in medicinal chemistry and its biological activities.
The chemical reactivity of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal can be attributed to its functional groups. The presence of the aldehyde group allows for various reactions such as:
Research indicates that compounds similar to (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal exhibit various biological activities, including:
The synthesis of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal typically involves multi-step organic synthesis techniques. Common methods include:
The applications of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal are diverse, including:
Interaction studies are crucial for understanding the behavior of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal in biological systems. These studies may focus on:
Several compounds share structural similarities with (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal. Notable examples include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-isobenzofuran) | 24280–93–1 | Hydroxy group instead of methoxy |
| Mycophenolic Acid | 24280–93–1 | Known immunosuppressant |
| (E)-6-(1,3-Dihydroxy derivative) | 38877–93–9 | Variation with different functional groups |
These compounds are compared based on their functional groups and biological activities, highlighting the uniqueness of (E)-6-(4,6-dimethoxy...) due to its specific methoxy substitutions and structural configuration.